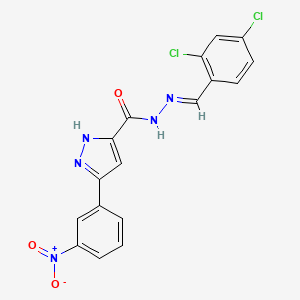![molecular formula C23H28N4O2 B11981337 N'~1~,N'~9~-bis[(E)-phenylmethylidene]nonanedihydrazide](/img/structure/B11981337.png)
N'~1~,N'~9~-bis[(E)-phenylmethylidene]nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-NH-NH-CO-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide typically involves the condensation reaction between nonanedihydrazide and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original hydrazide.
Substitution: The phenylmethylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Regeneration of nonanedihydrazide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide involves its interaction with molecular targets through the hydrazide and Schiff base functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity and corrosion inhibition properties .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~9~-bis(4-ethoxybenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(3-nitrobenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(2-ethoxybenzylidene)nonanedihydrazide
Uniqueness
N’~1~,N’~9~-bis[(E)-phenylmethylidene]nonanedihydrazide is unique due to its specific phenylmethylidene groups, which impart distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a corrosion inhibitor set it apart from other similar compounds.
Properties
Molecular Formula |
C23H28N4O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]nonanediamide |
InChI |
InChI=1S/C23H28N4O2/c28-22(26-24-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(29)27-25-19-21-14-8-5-9-15-21/h4-9,12-15,18-19H,1-3,10-11,16-17H2,(H,26,28)(H,27,29)/b24-18+,25-19+ |
InChI Key |
HEHRJIWUBDZADI-SIHVKLMXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-allyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981259.png)

![4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11981265.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[2-(1-methylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981288.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11981289.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11981295.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11981307.png)

![N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11981313.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide](/img/structure/B11981321.png)
